N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N'-(2,5-dimethoxyphenyl)ethanediamide
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Overview
Description
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide is a compound that features a piperazine ring, which is a common structural motif in many pharmaceuticals and agrochemicals. This compound is known for its potential biological activities and is often studied for its interactions with various biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide typically involves the reaction of 4-(4-chlorophenyl)piperazine with 2,5-dimethoxybenzaldehyde under specific conditions. The reaction may proceed through a Mannich reaction, which is a common method for incorporating piperazine into biologically active compounds .
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with hydroxyl or carbonyl groups, while reduction may yield compounds with increased hydrogen content .
Scientific Research Applications
N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with various biological targets, including receptors and enzymes.
Medicine: Investigated for its potential therapeutic effects, such as its ability to modulate neurotransmitter systems.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-{2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl}-N’-(2,5-dimethoxyphenyl)ethanediamide involves its interaction with specific molecular targets, such as dopamine receptors. This compound is known to act as a selective ligand for dopamine D4 receptors, which are involved in various neurological processes. The binding of this compound to these receptors can modulate their activity and influence downstream signaling pathways .
Properties
IUPAC Name |
N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-N'-(2,5-dimethoxyphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27ClN4O4/c1-30-18-7-8-20(31-2)19(15-18)25-22(29)21(28)24-9-10-26-11-13-27(14-12-26)17-5-3-16(23)4-6-17/h3-8,15H,9-14H2,1-2H3,(H,24,28)(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFKRYXIODFXOQO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)C(=O)NCCN2CCN(CC2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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